2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate

Descripción general

Descripción

2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate is a useful research compound. Its molecular formula is C14H17BrN2O7 and its molecular weight is 405.199. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate (commonly referred to as BrdU-diacetate) is a nucleoside analog that has garnered attention in biological and medicinal research due to its potential therapeutic applications. This compound is structurally related to thymidine, and its modifications enhance its biological activity, particularly in the context of cancer therapy and antiviral treatments. This article explores the biological activity of BrdU-diacetate, highlighting its mechanisms of action, cytotoxicity, and potential applications in drug development.

Structure and Composition

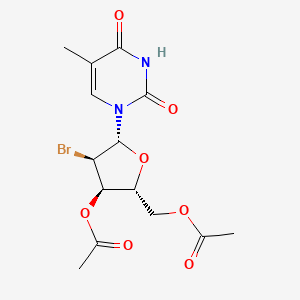

BrdU-diacetate is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₅BrN₂O₄

- Molecular Weight : 345.18 g/mol

- IUPAC Name : 2-bromo-2-deoxy-5-methyluridine 3',5'-diacetate

The presence of the bromine atom at the 2' position and acetyl groups at the 3' and 5' positions significantly influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BrN₂O₄ |

| Molecular Weight | 345.18 g/mol |

| IUPAC Name | 2-bromo-2-deoxy-5-methyluridine 3',5'-diacetate |

Antiviral Activity

BrdU-diacetate has been studied for its antiviral properties, particularly against DNA viruses. The compound acts as a substrate for viral DNA polymerases, leading to the incorporation of brominated nucleotides into viral DNA. This incorporation disrupts normal DNA synthesis and function, ultimately inhibiting viral replication. Studies have shown that BrdU-diacetate exhibits significant antiviral activity against herpes simplex virus (HSV) and other DNA viruses .

Cytotoxicity Against Tumor Cells

Research indicates that BrdU-diacetate exhibits cytotoxic effects on various tumor cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. In vitro studies have demonstrated that BrdU-diacetate can effectively reduce cell viability in cancer cells, making it a candidate for further development as an anticancer agent .

Table 2: Cytotoxicity Data of BrdU-Diacetate on Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 10 | Disruption of mitochondrial function |

| A549 | 20 | Activation of caspases |

Case Study 1: Antiviral Efficacy Against HSV

A study evaluated the efficacy of BrdU-diacetate in inhibiting HSV replication in vitro. The results indicated a dose-dependent reduction in viral titers, with an IC50 value of approximately 5 µM. The study concluded that BrdU-diacetate could serve as a promising candidate for developing antiviral therapies against HSV infections .

Case Study 2: Anticancer Properties in Breast Cancer Models

In another study focused on breast cancer, BrdU-diacetate was administered to MCF-7 cells. The findings revealed that treatment with BrdU-diacetate led to significant reductions in cell proliferation and increased apoptosis rates compared to untreated controls. The study suggested that this compound could be integrated into therapeutic strategies for breast cancer management .

Aplicaciones Científicas De Investigación

Nucleoside Analog Development

2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate is primarily utilized as a precursor in the synthesis of novel nucleoside analogs. These analogs are crucial in the development of antiviral and anticancer therapies. The compound's bromine substituent facilitates specific chemical reactions that lead to the creation of various derivatives with enhanced therapeutic properties .

Cell Proliferation Studies

The compound serves as a valuable tool in cell proliferation assays. Researchers use it to label proliferating cells, allowing for the tracking of cell division and growth in various biological contexts. This application is particularly relevant in studies involving cancer research, where understanding cell growth dynamics is essential .

Mechanistic Studies in Cancer Biology

In cancer biology, this compound is employed to investigate the mechanisms of action of chemotherapeutic agents. By studying how this compound interacts with cellular pathways, researchers can gain insights into tumor biology and resistance mechanisms .

Therapeutic Agent Development

The compound has been explored for its potential as a therapeutic agent due to its ability to interfere with nucleic acid synthesis. This characteristic makes it a candidate for further development into drugs targeting viral infections or cancer cells by disrupting their replication processes .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of nucleoside analogs derived from this compound against various viral pathogens. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting potential applications in treating viral infections .

Case Study 2: Cancer Cell Proliferation

In another study, researchers used this compound to label proliferating cancer cells in vitro. The findings demonstrated that modifications to the compound could enhance its incorporation into DNA, thereby improving its efficacy as an anti-proliferative agent .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3-acetyloxy-4-bromo-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O7/c1-6-4-17(14(21)16-12(6)20)13-10(15)11(23-8(3)19)9(24-13)5-22-7(2)18/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZACCKAVBPBPQ-PRULPYPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911707 | |

| Record name | 3',5'-Di-O-acetyl-2'-bromothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110483-43-7 | |

| Record name | Uridine, 2′-bromo-2′-deoxy-5-methyl-, 3′,5′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110483-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Di-O-acetyl-2'-bromothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 2'-bromo-2'-deoxy-5-methyl-, 3',5'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.